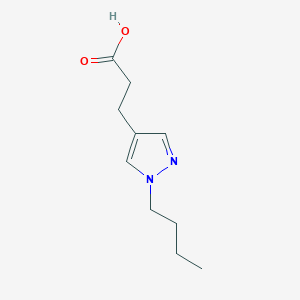

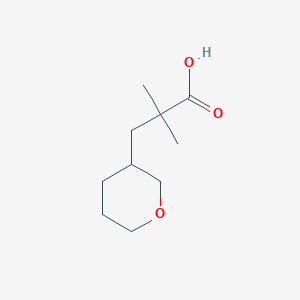

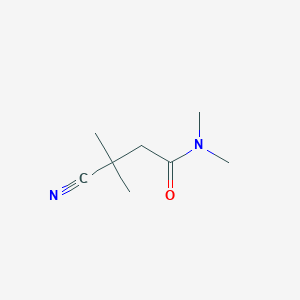

Tert-butyl 6-formyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate

Overview

Description

Tert-butyl 6-formyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate (TBFTC) is an important intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory drugs and anticonvulsants. It is a molecule with a unique structure that has been the subject of much scientific research in recent years. The aim of

Scientific Research Applications

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its tert-butyl group can be easily deprotected under acidic conditions, revealing a functional group that can participate in further chemical reactions. This characteristic makes it valuable for constructing complex molecules, particularly in the synthesis of biologically active compounds such as pharmaceuticals .

Medicinal Chemistry

In medicinal chemistry, the compound’s core structure is similar to that of certain bioactive heterocycles. It can be used to synthesize analogs of natural products or drugs, potentially leading to new treatments for diseases. Its modification through various chemical reactions could result in compounds with significant therapeutic properties .

Material Science

The tert-butyl group imparts steric bulk, which can influence the physical properties of materials. When incorporated into polymers or small molecules, it can affect their melting points, solubility, and stability, making it useful in the design of novel materials with specific characteristics .

Catalysis

Tert-butyl 6-formyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate may act as a ligand in catalytic systems. Its structure could stabilize metal catalysts or participate in the formation of active sites, thereby enhancing the efficiency of various catalytic processes .

Biological Studies

The compound’s structural similarity to bioactive molecules makes it a candidate for biological studies. It could be used to mimic the behavior of natural compounds in biological systems, aiding in the understanding of biochemical pathways and molecular interactions .

Environmental Chemistry

In environmental chemistry, this compound could be studied for its degradation products and their environmental impact. Understanding its breakdown could help in assessing the ecological safety of related chemicals used in industry .

Analytical Chemistry

Due to its unique chemical structure, the compound can serve as a standard or reagent in analytical techniques. It could be used to develop new methods for detecting or quantifying similar compounds in complex mixtures .

Chemical Education

Lastly, as a compound with a complex structure and multiple reactive sites, it provides an excellent case study for teaching advanced concepts in organic chemistry and chemical synthesis. It can be used to demonstrate principles of reactivity, stereochemistry, and molecular design .

properties

IUPAC Name |

tert-butyl 6-formyl-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c1-15(2,3)20-14(18)16-7-8-19-13-6-4-5-11(10-17)12(13)9-16/h4-6,10H,7-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBQVYUFIQYSRGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOC2=CC=CC(=C2C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 6-formyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

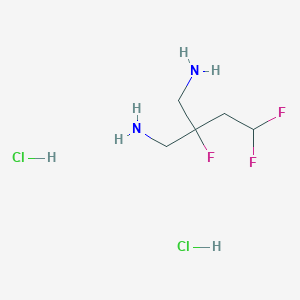

![(4Z)-4-[(2-fluorophenyl)methylidene]azepane hydrochloride](/img/structure/B1485193.png)

![4-(4-Morpholinyl)octahydrocyclopenta[c]pyrrole dihydrochloride](/img/structure/B1485194.png)

![2-[(1E)-prop-1-en-1-yl]piperidine hydrochloride](/img/structure/B1485195.png)

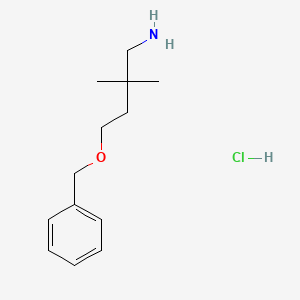

amine hydrochloride](/img/structure/B1485204.png)

![[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]methanamine dihydrochloride](/img/structure/B1485209.png)